molecular formula C8H8O3 B1294965 4-Hydroxy-2-methylbenzoic acid CAS No. 578-39-2

4-Hydroxy-2-methylbenzoic acid

Cat. No. B1294965
Key on ui cas rn: 578-39-2
M. Wt: 152.15 g/mol
InChI Key: BBMFSGOFUHEVNP-UHFFFAOYSA-N
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Patent
US05229381

Procedure details

4'-Hydroxy-2'-methylacetophenone (15 gm, 0.1 mol) was dissolved in pyridine and iodine (25.4 gm) was added. This mixture was heated to 100° C. for 1 hr and then allowed to stand at room temperature overnight. A thick precipitate was obtained and the mixture was diluted with Et2O before filtering. The solid so obtained was added to 5N NaOH (200 ml) and heated on the steam bath for 1 hr before being cooled and acidified with HCl. This mixture was extracted twice with Et2O and the pooled organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to dryness. The residue was crystallized from Et2O-hexane to give 9.8 gm of the title compound as a solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])C)=[C:4]([CH3:11])[CH:3]=1.II.[OH-:14].[Na+].Cl>N1C=CC=CC=1.CCOCC>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:14])=[C:4]([CH3:11])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC(=C(C=C1)C(C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
25.4 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick precipitate was obtained
FILTRATION
Type
FILTRATION
Details
before filtering
CUSTOM
Type
CUSTOM
Details
The solid so obtained
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted twice with Et2O
WASH
Type
WASH
Details
the pooled organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from Et2O-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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